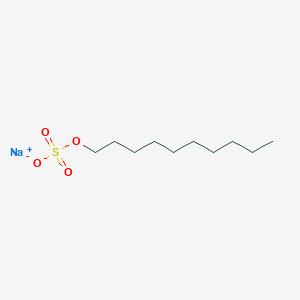

sodium;decyl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium decyl sulfate: is an anionic surfactant with the chemical formula CH₃(CH₂)₉OSO₃Na . It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and wetting properties . This compound is part of the broader family of alkyl sulfates, which are known for their ability to reduce surface tension and form micelles in aqueous solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through the sulfation of decanol (decyl alcohol) followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:

Sulfation: Decanol reacts with sulfur trioxide (SO₃) to form decyl sulfate. [ \text{C₁₀H₂₁OH} + \text{SO₃} \rightarrow \text{C₁₀H₂₁OSO₃H} ]

Neutralization: The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce sodium decyl sulfate. [ \text{C₁₀H₂₁OSO₃H} + \text{NaOH} \rightarrow \text{C₁₀H₂₁OSO₃Na} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The neutralization step is typically performed in a stirred tank reactor to achieve complete conversion and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium decyl sulfate primarily undergoes reactions typical of surfactants and sulfates, including:

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) in the presence of atmospheric oxygen.

Substitution: Various nucleophiles such as halides, under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Oxygenated derivatives of sodium decyl sulfate.

Substitution: Products depend on the nucleophile used, such as alkyl halides or other substituted sulfates.

Wissenschaftliche Forschungsanwendungen

Sodium decyl sulfate is widely used in scientific research due to its surfactant properties . Some key applications include:

Wirkmechanismus

The primary mechanism of action of sodium decyl sulfate is its ability to reduce surface tension and form micelles in aqueous solutions . This property allows it to solubilize hydrophobic compounds and disrupt lipid membranes, making it effective in applications such as detergents and cell lysis . The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts with and disrupts the structure, leading to solubilization or denaturation .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecyl sulfate (SDS): A longer-chain analog with similar surfactant properties but higher critical micelle concentration (CMC) and different micelle formation dynamics.

Sodium laureth sulfate (SLES): An ethoxylated derivative with enhanced solubility and milder effects on the skin, commonly used in personal care products.

Sodium tetradecyl sulfate: Used in medical applications for sclerotherapy, with a longer alkyl chain and different pharmacological properties.

Uniqueness: Sodium decyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications from industrial cleaners to biological research .

Eigenschaften

IUPAC Name |

sodium;decyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTJQQLJJCXOLP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-1-ium-2-yl]piperidine-4-carboxylate](/img/structure/B7723949.png)